Esuberaprost potassium Esuberaprost potassium
Brand Name: Vulcanchem
CAS No.: 1416252-97-5
VCID: VC14591270
InChI: InChI=1S/C24H30O5.K/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1
SMILES:
Molecular Formula: C24H29KO5
Molecular Weight: 436.6 g/mol

Esuberaprost potassium

CAS No.: 1416252-97-5

Cat. No.: VC14591270

Molecular Formula: C24H29KO5

Molecular Weight: 436.6 g/mol

* For research use only. Not for human or veterinary use.

Esuberaprost potassium - 1416252-97-5

Specification

CAS No. 1416252-97-5
Molecular Formula C24H29KO5
Molecular Weight 436.6 g/mol
IUPAC Name potassium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
Standard InChI InChI=1S/C24H30O5.K/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1
Standard InChI Key RSTLTBUTQXBUMK-ZTWNIFTGSA-M
Isomeric SMILES CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+]
Canonical SMILES CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+]

Introduction

Chemical and Pharmacological Foundations of Esuberaprost Potassium

Structural and Developmental Context

Esuberaprost potassium (beraprost-314d) is the (+)-enantiomer of beraprost, a prostacyclin analogue initially approved in Asia for PAH treatment. Beraprost exists as a racemic mixture containing four stereoisomers: beraprost-314d, -314l, -315d, and -315l . Stereochemical separation revealed that esuberaprost possesses the highest binding affinity for the human IP receptor, with a 100-fold greater potency than other isomers in displacing prostacyclin from platelet membranes . This enantiomeric purity eliminates potential antagonistic effects from less active isomers, optimizing receptor engagement.

Mechanism of Action

Esuberaprost functions as a potent agonist at the Gs-coupled IP receptor, activating adenylate cyclase to elevate intracellular cAMP levels. In HEK-293 cells expressing human IP receptors, esuberaprost achieved an EC~50~ of 0.4 nM for cAMP generation—26-fold lower than racemic beraprost (EC~50~ 10.4 nM) . This enhanced signaling translates to functional outcomes:

  • Vasodilation: In rat pulmonary arteries pre-contracted with U46619, esuberaprost induced relaxation with a 5-fold lower EC~50~ (7.3 nM) versus beraprost (37.5 nM) .

  • Antiproliferation: Esuberaprost inhibited PASMC proliferation from PAH patients at an EC~50~ of 3 nM, compared to 120 nM for beraprost .

Comparative Pharmacodynamics in Preclinical Models

Rat Pulmonary Arteries

In isolated rat distal pulmonary arteries, esuberaprost (1–10,000 nM) caused concentration-dependent relaxation, with 85% maximal effect at 10 µM . This response was attenuated by 85% following pretreatment with the IP antagonist RO3244794 (1 µM) and reduced by 70% with the NO synthase inhibitor L-NAME (100 µM), indicating dual IP receptor and NO-mediated mechanisms . At concentrations ≥1 µM, esuberaprost activated EP3 receptors, inducing contractions 50% weaker than those caused by beraprost .

Human Pulmonary Arteries from PH Patients

Esuberaprost (10 µM) relaxed human pulmonary arteries from pulmonary hypertension (PH) patients by 19%, whereas beraprost paradoxically caused weak contraction (12% of U46619-induced tone) . This divergence highlights stereoisomer-dependent effects on vascular beds in diseased states.

cAMP Signaling and Cell Proliferation

ParameterEsuberaprostBeraprostTreprostinilIloprost
cAMP EC~50~ (nM)0.410.4452.7
Antiproliferation EC~50~ (nM)3120114

Table 1: Potency comparison of prostacyclin analogues in HEK-293-IP cells and human PASMCs .

In PASMCs from PAH patients, esuberaprost’s antiproliferative effects were only partially reversed by IP receptor blockade (30% inhibition with RO3244794) but abolished by L-NAME, suggesting NO pathway dominance . This contrasts with cAMP-driven effects in HEK-293-IP cells, implying cell-type-specific signaling mechanisms.

Receptor Selectivity and Off-Target Effects

IP vs. EP3 Receptor Activation

While esuberaprost preferentially activates IP receptors, high concentrations (≥1 µM) engage contractile EP3 receptors. In rat pulmonary arteries:

  • Esuberaprost-induced contractions at 10 µM were 2.1 mN/mm vs. 4.3 mN/mm for beraprost .

  • The EP3 antagonist L-798,106 (1 µM) inhibited these contractions by 70% for esuberaprost versus 57% for beraprost .

This reduced EP3 activity may lower adverse effect risks compared to racemic formulations.

Nitric Oxide Synthase Dependence

The NO dependence of esuberaprost’s effects was consistent across models:

  • Vasorelaxation: L-NAME pretreatment reduced esuberaprost-induced relaxation by 70% in rat arteries .

  • Antiproliferation: L-NAME abolished esuberaprost’s inhibition of PASMC growth .

These findings suggest esuberaprost stimulates endothelial NO synthase (eNOS) through IP receptor-dependent and independent pathways, potentially via PPARβ activation .

Therapeutic Implications for Pulmonary Hypertension

Advantages Over Existing Prostacyclin Analogues

Esuberaprost’s pharmacological profile offers theoretical benefits:

  • Enhanced Potency: 26–40-fold greater activity than beraprost in key assays .

  • Reduced Off-Target Effects: Lower EP3-mediated vasoconstriction at high doses .

  • Dual Signaling: Combined cAMP elevation and NO production may amplify therapeutic effects.

Clinical Translation Challenges

Despite promising preclinical data, clinical validation remains pending. Key considerations include:

  • Bioavailability: Oral administration feasibility compared to inhaled/IV prostacyclins.

  • Dose Optimization: Balancing IP receptor activation with EP3-mediated effects.

  • Patient Stratification: Targeting PAH subgroups with upregulated IP receptor expression.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator